![molecular formula C8H6BrN3O2 B12096466 Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)
Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound that features a unique structure combining a pyrrole ring fused with a triazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step often involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved using reagents such as 2,5-dimethoxytetrahydrofuran and ammonium acetate under acidic conditions.
Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Triazine Ring: The brominated pyrrole is then subjected to a cyclization reaction with appropriate reagents to form the triazine ring. This step may involve the use of hydrazine derivatives and suitable catalysts.
Esterification: Finally, the carboxylate group is introduced through an esterification reaction using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding oxide.
Scientific Research Applications
Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism by which Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazine-4-amine: Similar structure but with an amine group instead of a carboxylate ester.
Methyl 7-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate: Chlorine atom instead of bromine.
Methyl 7-iodopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate: Iodine atom instead of bromine.
Uniqueness
Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions such as halogen bonding, which can be advantageous in drug design and material science.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-5-2-3-6(9)12(5)11-7/h2-4H,1H3 |
InChI Key |
ASRICCAGWBVYFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=CC=C2Br)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


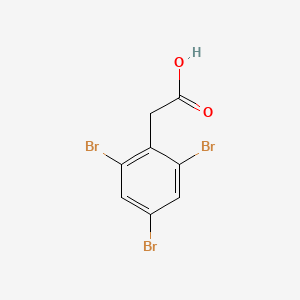

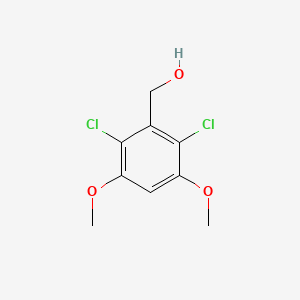
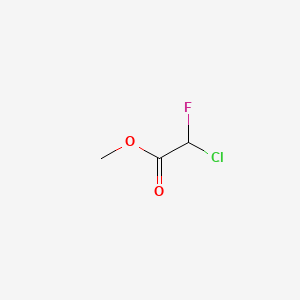

![2-[2-(Cyclopentylamino)ethoxy]ethan-1-ol](/img/structure/B12096413.png)
![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)
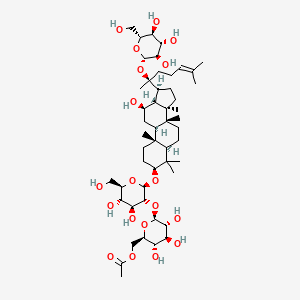
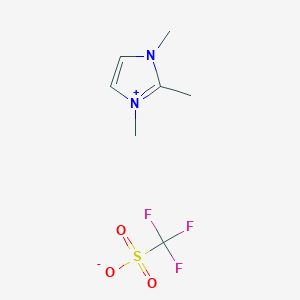

![N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12096432.png)
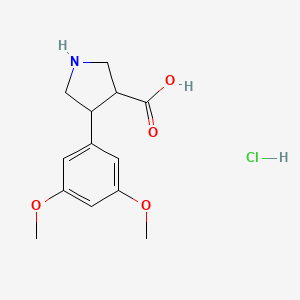
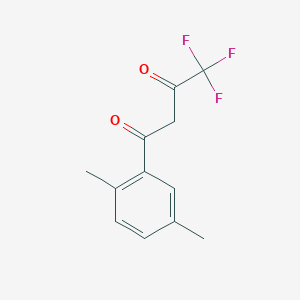
![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)
